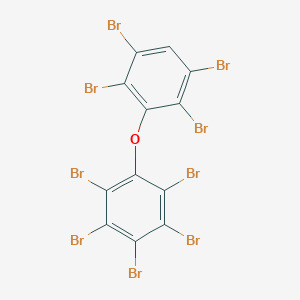

1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene

Übersicht

Beschreibung

2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether: is a member of the polybrominated diphenyl ethers (PBDEs) family. These compounds are primarily used as flame retardants in various industrial applications. The chemical structure of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with nine bromine atoms attached to the rings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination of the desired positions on the phenyl rings .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated diphenyl ethers.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less brominated diphenyl ethers .

Wissenschaftliche Forschungsanwendungen

Flame Retardant

PBDEs are primarily used as flame retardants in various materials including textiles, plastics, and electronics. The compound’s high bromine content contributes to its effectiveness in reducing flammability.

- Case Study : A study conducted on the effectiveness of PBDEs in polyurethane foams showed that the incorporation of PBDE 208 significantly reduced the ignition time and heat release rate compared to untreated foams .

Environmental Monitoring

Due to its persistence in the environment and potential for bioaccumulation, PBDE 208 is often monitored in soil and water samples. It serves as an indicator of environmental contamination by brominated flame retardants.

- Case Study : Research has indicated that PBDEs were detected in various soil samples collected from urban areas, highlighting their widespread use and environmental impact .

Toxicological Studies

PBDEs have been the subject of numerous toxicological studies due to concerns about their health effects on humans and wildlife. PBDE 208 has been investigated for its endocrine-disrupting properties.

- Case Study : A toxicological assessment revealed that exposure to PBDEs could lead to neurodevelopmental issues in animal models, raising concerns about their impact on human health .

Impurity Reference Material

In analytical chemistry, PBDE 208 is utilized as an impurity reference material for quality control in laboratories analyzing brominated compounds.

Wirkmechanismus

The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interfere with cellular signaling pathways, leading to adverse effects on cell function and viability .

Vergleich Mit ähnlichen Verbindungen

- 2,2’,3,3’,4,4’,5,5’-Octabromodiphenyl ether

- 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether

- 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether

Comparison: Compared to these similar compounds, 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether has a higher degree of bromination, which enhances its flame retardant properties. this also increases its persistence in the environment and potential for bioaccumulation .

Biologische Aktivität

1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene (CAS Number: 437701-78-5), commonly referred to as PBDE 208, is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) family. These compounds are widely used in various materials to enhance fire resistance. However, their biological activity and environmental impact have raised significant concerns due to their persistence and potential toxicity. This article delves into the biological activity of PBDE 208, summarizing relevant research findings, case studies, and data.

- Molecular Formula : C12HBr9O

- Molecular Weight : 880.27 g/mol

- Structure : PBDE 208 consists of a benzene ring substituted with five bromine atoms and a phenoxy group that is also heavily brominated.

Toxicological Effects

Research has indicated that PBDEs, including PBDE 208, exhibit various toxicological effects:

- Endocrine Disruption : PBDEs can interfere with hormonal systems in both humans and wildlife. Studies have shown that they can mimic thyroid hormones, leading to disruptions in metabolic processes and developmental issues in aquatic organisms .

- Neurotoxicity : Animal studies have demonstrated that exposure to PBDEs can result in neurodevelopmental deficits. For instance, exposure during critical developmental windows has been linked to cognitive impairments and behavioral changes in rodents .

- Carcinogenic Potential : Some studies suggest a potential link between PBDE exposure and cancer risk due to their ability to induce oxidative stress and inflammation .

Environmental Impact

PBDE 208 has been detected in various environmental matrices, including sediments, water bodies, and biota. Its persistence raises concerns regarding bioaccumulation:

- Bioaccumulation : Research indicates that PBDEs can accumulate in the fatty tissues of organisms. A study found significant concentrations of PBDEs in fish from contaminated water bodies, highlighting the compound's potential for biomagnification through food webs .

- Ecotoxicity : Laboratory studies have assessed the ecotoxicological effects of PBDE 208 on aquatic organisms. Results indicate that it can adversely affect fish and invertebrate populations at environmentally relevant concentrations .

Case Studies

- Aquatic Toxicity Assessment :

- Wildlife Exposure :

Data Summary

| Study | Organism | Concentration | Observed Effect |

|---|---|---|---|

| Zebrafish | 10 µg/L | Developmental malformations | |

| Trout | Varies | Reproductive impairments | |

| Aquatic Invertebrates | Varies | Mortality at high concentrations |

Regulatory Status

Due to growing evidence of toxicity and environmental persistence, many countries have begun regulating the use of PBDEs. The European Union has classified several PBDEs as substances of very high concern (SVHC) under REACH regulations due to their hazardous properties .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGZXYIDLFWXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556652 | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437701-78-5 | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6,6'-NONABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2125E3OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.